Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate
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Overview
Description
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate is a chemical compound with the molecular formula C7H7Cl2N3O3 and a molecular weight of 252.05 g/mol . This compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. The presence of chlorine atoms and an ethyl ester group in its structure makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate can be synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of cyanuric chloride with ethyl glycolate in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at a temperature range of 70-80°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the reaction efficiency, yield, and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline, benzylamine, and morpholine are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazine derivatives, where the chlorine atoms are replaced by the nucleophiles.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate involves its interaction with biological targets through nucleophilic substitution reactions. The chlorine atoms in the triazine ring can be replaced by nucleophiles present in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of the target molecules, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with similar reactivity but different substitution patterns.
4,6-Diazido-1,3,5-triazine: A high-energy compound with applications in explosives and propellants.
Uniqueness
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate is unique due to the presence of both chlorine atoms and an ethyl ester group in its structure. This combination allows for versatile reactivity and a wide range of applications in different fields .
Properties
Molecular Formula |
C7H7Cl2N3O3 |
---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate |
InChI |
InChI=1S/C7H7Cl2N3O3/c1-2-14-4(13)3-15-7-11-5(8)10-6(9)12-7/h2-3H2,1H3 |
InChI Key |
YVGUPESZDNAORE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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